molecular formula C10H14N2O5 B12400638 1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one

1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one

Cat. No.: B12400638
M. Wt: 242.23 g/mol
InChI Key: FOSCQSAFUOMRCQ-HCCIXBLDSA-N
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Description

1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one is a complex organic compound with significant importance in various scientific fields. This compound features a pyrimidine ring attached to a modified oxolane ring, which includes hydroxyl and methoxy functional groups. Its unique structure makes it a subject of interest in both synthetic chemistry and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the oxolane ring, followed by the introduction of the pyrimidine moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the oxolane ring.

    Substitution: Functional groups on the pyrimidine ring can be substituted with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions may use reagents like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the pyrimidine ring.

Scientific Research Applications

1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    1-[(2R,3S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one: This compound features a similar pyrimidine ring but with different substituents on the oxolane ring.

    1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(perfluorohexyl)pyrimidine-2,4(1H,3H)-dione: Another structurally related compound with different functional groups.

Uniqueness: The uniqueness of 1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H14N2O5

Molecular Weight

242.23 g/mol

IUPAC Name

1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C10H14N2O5/c1-16-8-6(5-13)17-9(7(8)14)12-4-2-3-11-10(12)15/h2-4,6-9,13-14H,5H2,1H3/t6-,7+,8?,9-/m1/s1

InChI Key

FOSCQSAFUOMRCQ-HCCIXBLDSA-N

Isomeric SMILES

COC1[C@H](O[C@H]([C@H]1O)N2C=CC=NC2=O)CO

Canonical SMILES

COC1C(OC(C1O)N2C=CC=NC2=O)CO

Origin of Product

United States

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